molecular formula C10H13NO2 B1293601 N-(2-Hydroxyethyl)-2-phenylacetamide CAS No. 6269-99-4

N-(2-Hydroxyethyl)-2-phenylacetamide

Cat. No. B1293601
CAS RN: 6269-99-4
M. Wt: 179.22 g/mol
InChI Key: QNVPXZQZKQWBJW-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-phenylacetamide is a chemical compound that has been studied for its potential therapeutic applications. It is structurally related to N-(2-hydroxy phenyl) acetamide, which has demonstrated anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats . The compound's relevance extends to its derivatives, which have been synthesized and evaluated for various biological activities, including antimicrobial properties .

Synthesis Analysis

The synthesis of N-(2-Hydroxyethyl)-2-phenylacetamide and its derivatives involves various chemical reactions. One-pot synthesis methods have been developed for related compounds, such as the synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide derivatives . Additionally, silylated derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized, indicating the versatility of the parent compound in chemical transformations . The synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a related compound, has been achieved through acetylation, esterification, and ester interchange steps, showcasing the compound's amenability to modification .

Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl)-2-phenylacetamide and its analogs has been characterized using various spectroscopic techniques. For instance, the crystal structure of N-phenyl-2-hydroxyacetamide has been determined, revealing a non-planar molecule with one-dimensional hydrogen-bonding arrangements . Similarly, the structures of silylated derivatives have been investigated using NMR spectroscopy, X-ray single-crystal analysis, and DFT methods .

Chemical Reactions Analysis

N-(2-Hydroxyethyl)-2-phenylacetamide can undergo a range of chemical reactions, as evidenced by the synthesis of its derivatives. These reactions include hydroxylation, intramolecular cyclization , transsilylation , and ester interchange . The ability to undergo such reactions makes the compound a versatile intermediate for the synthesis of various biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Hydroxyethyl)-2-phenylacetamide derivatives have been explored through their biological activities. The anti-inflammatory properties of N-(2-hydroxy phenyl) acetamide suggest that the compound and its derivatives may interact with biological systems, affecting cytokine levels and oxidative stress markers . The antimicrobial activities of related benzamide and phenylacetamide derivatives have been evaluated, with some compounds showing broad-spectrum activity against bacteria and fungi . These activities are indicative of the compound's chemical properties, which allow it to interact with microbial targets.

Scientific Research Applications

Antimicrobial Activity

N-(2-Hydroxyethyl)-2-phenylacetamide analogues exhibit significant antimicrobial properties. A study conducted by Jayadevappa et al. (2012) synthesized a new class of these compounds from hydroxyphenylacetic acid and tested them against various fungal and bacterial strains. The results showed that some compounds demonstrated superior in vitro activity compared to standard drugs like clotrimazole and streptomycin (Jayadevappa et al., 2012).

Synthesis and Chemical Properties

Various studies have focused on the synthesis and chemical properties of N-(2-Hydroxyethyl)-2-phenylacetamide. For instance, Mijin et al. (2008) investigated the benzylation of N-phenyl-2-phenylacetamide under microwave irradiation, highlighting the formation of different alkylation products (Mijin et al., 2008).

Anti-arthritic and Anti-inflammatory Activities

The compound has been studied for its anti-arthritic and anti-inflammatory activities. Jawed et al. (2010) conducted a study on adjuvant-induced arthritic rats and observed that N-(2-Hydroxy phenyl) acetamide significantly reduced pro-inflammatory cytokines and oxidative stress markers, suggesting anti-arthritic properties (Jawed et al., 2010).

Novel Synthesis Methods

Other research has explored new methods for synthesizing N-(2-Hydroxyethyl)-2-phenylacetamide derivatives. Srivani et al. (2018) developed an efficient method to synthesize 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, showcasing the versatility of the compound (Srivani et al., 2018).

Pharmaceutical Applications

The compound also finds applications in pharmaceutical research. Mitsuya et al. (2000) designed and synthesized a series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides as muscarinic M(3) receptor antagonists, indicating potential uses in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Enzymatic and Chemical Reactions

Research by Magadum & Yadav (2018) on the chemoselective acetylation of 2-aminophenol using immobilized lipase sheds light on the enzymatic processes related to N-(2-Hydroxyphenyl)acetamide, demonstrating its role in synthesizing antimalarial drugs (Magadum & Yadav, 2018).

Safety And Hazards

This would include information about the compound’s toxicity, flammability, and other hazards. It would also include safety precautions that need to be taken while handling the compound.


Future Directions

This would involve a discussion of areas of research that could be pursued in the future, such as potential applications of the compound, ways to improve its synthesis, or new reactions that it could undergo.


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properties

IUPAC Name

N-(2-hydroxyethyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVPXZQZKQWBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211752
Record name N-(2-Hydroxyethyl)-2-phenylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-2-phenylacetamide

CAS RN

6269-99-4
Record name N-(2-Hydroxyethyl)benzeneacetamide
Source CAS Common Chemistry
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Record name N-(2-Hydroxyethyl)-2-phenylacetamide
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Record name 6269-99-4
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Record name N-(2-Hydroxyethyl)-2-phenylacetamide
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Record name N-(2-hydroxyethyl)-2-phenylacetamide
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Record name N-(2-HYDROXYETHYL)-2-PHENYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Sugimoto, K Matsunami, H Otsuka - Journal of natural medicines, 2012 - Springer
Chemical investigation of a methanolic extract of the seed kernels of Entada rheedei (Fabaceae), a Thai medicinal plant taken for stomachache, led to the isolation of five new …
Number of citations: 13 link.springer.com
HS Yang, E Venkateswararao, PR Boggu… - Bioorganic & Medicinal …, 2017 - Elsevier
A number of N-acyl substituted hydroxyethylaminomethyl-4H-chromen-4-ones 6a–u were prepared and evaluated for their IL-5 inhibitory activity. Among them, the compound 6r (95.0% …
Number of citations: 3 www.sciencedirect.com
RN Lima, CS dos Anjos, EVM Orozco, ALM Porto - Molecular Catalysis, 2019 - Elsevier
Lipase from Candida antarctica (CAL-A or CAL-B) can be considered the most efficient and widely used enzyme in aminolysis and ammonolysis reactions, as well as for esterification, …
Number of citations: 64 www.sciencedirect.com
RN Lima, ALM Porto - Catalysis Communications, 2017 - Elsevier
Enzymes play many roles in the advancement of biotechnology, discovery of new therapeutic agents and industrial processes. In this perspective, aminolysis reactions using lipase from …
Number of citations: 17 www.sciencedirect.com
F Lee - 2014 - spiral.imperial.ac.uk
There have been reports in the literature on N-Heterocyclic Carbene - Silicon (NHC·Si) interactions and their involvement in organocatalytic cycles. However, there is little experimental …
Number of citations: 3 spiral.imperial.ac.uk
C Sabot, KA Kumar, S Meunier, C Mioskowski - Tetrahedron letters, 2007 - Elsevier
Aminolysis of esters by using the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is reported. Secondary and tertiary amides were synthesized from alkyl or aryl esters with a …
Number of citations: 191 www.sciencedirect.com
N Caldwell, PS Campbell, C Jamieson… - The Journal of …, 2014 - ACS Publications
A catalytic protocol for the base-mediated amidation of unactivated esters with amino alcohol derivatives is reported. Investigations into mechanistic aspects of the process indicate that …
Number of citations: 44 pubs.acs.org
N Caldwell, PS Campbell, C Jamieson - core.ac.uk
A catalytic protocol for the base-mediated amidation of unactivated esters with amino alcohol derivatives is reported. Investigations into mechanistic aspects of the process indicate the …
Number of citations: 0 core.ac.uk
A Sapegin, M Krasavin - Advances in Heterocyclic Chemistry, 2020 - Elsevier
Scaffold-generating and scaffold-morphing tranformations exploiting the chemical instability of the 2-imidazoline moiety under reductive, oxidation, hydrolytic, thermal conditions as well …
Number of citations: 3 www.sciencedirect.com

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